molecular formula C18H19N5O3S B2802994 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 585559-76-8

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2802994
CAS No.: 585559-76-8
M. Wt: 385.44
InChI Key: JWJWNZADZWERCG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:

  • A 4-amino-1,2,4-triazole ring substituted at position 5 with a 4-methoxyphenyl group.
  • A sulfanyl bridge connecting the triazole ring to an acetamide group, which is further substituted with a 3-methoxyphenyl aromatic ring.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-8-6-12(7-9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-4-3-5-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJWNZADZWERCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C15_{15}H17_{17}N5_{5}O3_{3}S, with a molecular weight of approximately 341.39 g/mol. The presence of the triazole ring is particularly noteworthy due to its established role as a pharmacophore in various drug candidates.

Property Value
Molecular FormulaC15_{15}H17_{17}N5_{5}O3_{3}S
Molecular Weight341.39 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the Triazole Ring : Utilizing 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole as a core structure.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
  • Acetamide Formation : Attaching the N-(3-methoxyphenyl)acetamide moiety through acylation reactions.

Antimicrobial Properties

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity

The compound's potential anticancer activity has been explored through in vitro studies using human tumor cell lines. Preliminary results suggest that it may inhibit cell proliferation in several cancer types, including breast and lung cancers. For example:

Cell Line Inhibition Growth Percent (IGP)
MCF7 (Breast Cancer)21%
A549 (Lung Cancer)18%

These findings indicate that further exploration into its mechanisms of action and structure-activity relationships (SAR) is warranted.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways critical for cancer cell survival and proliferation.
  • Receptor Interaction : The compound could interact with various receptors that modulate cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited higher antibacterial potency than traditional antibiotics against strains such as E. coli and Pseudomonas aeruginosa .
  • Antifungal Properties : Research highlighted the effectiveness of triazole compounds in inhibiting fungal growth in agricultural applications, suggesting a dual role in both therapeutic and agricultural domains .

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Chlorophenyl vs. Methoxyphenyl Substitution : The 2-chlorophenyl analogue (ID in ) demonstrated superior anti-inflammatory activity (1.28× diclofenac) compared to methoxy-substituted derivatives, likely due to enhanced COX-2 binding via halogen interactions .

Antiviral Activity

  • Trifluoromethyl Substitution: The CF₃-substituted analogue (ID in ) showed nanomolar inhibition of HIV-1 reverse transcriptase (KI = 12 nM), outperforming nevirapine. This highlights the role of electron-withdrawing groups in enhancing enzyme affinity .

Mechanistic Insights from Analogues

  • Orco Channel Modulation: VUAA1 and OLC-12 (structurally similar to the target compound) act as insect Orco ion channel agonists/antagonists .
  • COX-2 Selectivity : Pyridinyl and furan substituents in analogues correlate with COX-2 inhibition, whereas methoxy groups may favor COX-1, indicating a need for selectivity profiling .

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